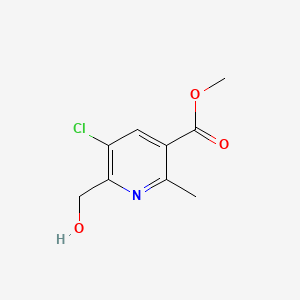
Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chloro group, a hydroxymethyl group, and a methyl ester group attached to a nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate typically involves the chlorination of a nicotinic acid derivative followed by esterification and hydroxymethylation. One common method includes:
Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and a strong acid catalyst like sulfuric acid.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 6-position using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-chloro-6-(carboxymethyl)-2-methylnicotinate.
Reduction: 5-hydro-6-(hydroxymethyl)-2-methylnicotinate.
Substitution: 5-amino-6-(hydroxymethyl)-2-methylnicotinate.
Scientific Research Applications
Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-methylnicotinate: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
Methyl 6-(hydroxymethyl)-2-methylnicotinate: Lacks the chloro group, which may influence its chemical properties and biological activity.
Methyl 5-chloro-6-(hydroxymethyl)nicotinate: Lacks the methyl group at the 2-position, potentially altering its solubility and stability.
Uniqueness
Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
methyl 5-chloro-6-(hydroxymethyl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-5-6(9(13)14-2)3-7(10)8(4-12)11-5/h3,12H,4H2,1-2H3 |
InChI Key |
XBSYOFRMAJRQPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)OC)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















